1-Methyl-1H-benzimidazole-5-carboxylic acid

Catalog No.
S724054
CAS No.
53484-17-6
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-benzimidazole-5-carboxylic acid

CAS Number

53484-17-6

Product Name

1-Methyl-1H-benzimidazole-5-carboxylic acid

IUPAC Name

1-methylbenzimidazole-5-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

KAJLCBKTWRUQOI-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)O

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)O

The exact mass of the compound 1-Methyl-1H-benzimidazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-17-6) is a heterocyclic building block featuring a pre-methylated benzimidazole core with a carboxylic acid group at the 5-position. This specific substitution pattern makes it a valuable intermediate in synthetic chemistry, particularly for developing complex molecules where regiochemical control and process efficiency are critical. Its primary utility lies in providing a rigid, functionalized scaffold that serves as a precursor for various bioactive compounds, including those investigated as Poly (ADP-ribose) polymerase (PARP) inhibitors.

Procuring the unmethylated analog, 1H-Benzimidazole-5-carboxylic acid, with the intent of performing N-methylation in-house introduces significant process-related procurement risks. The tautomeric nature of the NH-benzimidazole ring often leads to the formation of a mixture of N1 and N3 methylated regioisomers, which can be difficult and costly to separate. To avoid this, a multi-step protection/deprotection sequence is required, adding at least two stages to a synthesis, increasing solvent usage, and lowering overall yield. 1-Methyl-1H-benzimidazole-5-carboxylic acid is not directly interchangeable because it provides a single, pure regioisomer, thereby eliminating the need for these additional, resource-intensive process steps and de-risking the synthetic route from the outset.

Eliminates Process Steps and Regioselectivity Risks in Multi-Step Synthesis

The primary procurement advantage of 1-Methyl-1H-benzimidazole-5-carboxylic acid is the elimination of process steps required when starting with its unmethylated counterpart, 1H-Benzimidazole-5-carboxylic acid. Synthesis routes starting with the unmethylated analog face the challenge of controlling regioselectivity during N-methylation, often yielding mixtures of isomers. To ensure a single product, a synthetic route would require a minimum of two additional steps: N-H protection (e.g., with a Boc group) and subsequent deprotection. Procuring the pre-methylated title compound removes these steps entirely.

Evidence DimensionNumber of Required Process Steps for N1-Selectivity
Target Compound Data0 (N1-methyl group is pre-installed)
Comparator Or Baseline1H-Benzimidazole-5-carboxylic acid: ≥ 2 additional steps (N-protection, then N-deprotection)
Quantified DifferenceReduces process by at least 2 steps
ConditionsStandard multi-step synthesis requiring a single, defined N-methyl benzimidazole isomer.

This directly translates to lower labor costs, reduced solvent and reagent consumption, less waste, and a higher overall process yield, making it a more economical choice for scalable synthesis.

Defined Regiochemistry for Predictable Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the precise location of substituents on a heterocyclic scaffold is critical for biological activity. The biological effects of benzimidazole derivatives are highly dependent on the substitution pattern at the 1-, 2-, and 5(6)-positions. This compound offers a fixed N1-methyl group and a C5-carboxylic acid functional handle. This defined regiochemistry is non-interchangeable with its isomers (e.g., 1-Methyl-1H-benzimidazole-6-carboxylic acid), as the spatial vector of the carboxylic acid group dictates how the molecule can be elaborated and how it will interact with biological targets.

Evidence DimensionRegiochemical Purity
Target Compound DataSingle isomer (N1-methyl, C5-carboxy)
Comparator Or BaselineIn-house methylation of 1H-benzimidazole-5-carboxylic acid (potential mixture of N1 and N3 isomers) or other positional isomers (e.g., 6-carboxy).
Quantified DifferenceGuaranteed positional integrity of functional groups
ConditionsUse as a building block in medicinal chemistry or materials science where precise molecular architecture is required.

Procuring this specific isomer ensures reproducible results in SAR studies and prevents investment in synthesizing downstream compounds from an incorrect or mixed-isomer starting material.

Established Building Block for a High-Value Class of Bioactive Molecules

The benzimidazole scaffold is a privileged pharmacophore in drug discovery, notably for its use in developing PARP inhibitors for cancer therapy. While various derivatives exist, 1-Methyl-1H-benzimidazole-5-carboxylic acid provides a direct and relevant starting point for the synthesis of novel analogs within this class. Its structure contains the core elements—a methylated benzimidazole ring and a carboxylic acid for amide coupling—frequently utilized in the synthesis of such inhibitors.

Evidence DimensionRelevance as a Precursor for Bioactive Compound Classes
Target Compound DataDirectly applicable as a building block for benzimidazole-based PARP inhibitor analogs.
Comparator Or BaselineGeneric heterocyclic carboxylic acids (e.g., benzoic acid, pyridine carboxylic acid) which lack the specific benzimidazole pharmacophore.
Quantified DifferenceN/A
ConditionsResearch and development programs targeting the synthesis of novel PARP inhibitors or other benzimidazole-based therapeutics.

For researchers in oncology drug discovery, procuring this compound allows them to leverage a well-established molecular scaffold, increasing the probability of synthesizing compounds with relevant biological activity.

Advanced Pharmaceutical Intermediate for Scalable Synthesis

Ideal for use in process development and scale-up campaigns where minimizing the number of synthetic steps is critical for economic viability. Its pre-methylated state avoids the process risks and costs associated with protection/deprotection chemistry and isomer separation.

Core Building Block in Medicinal Chemistry and Fragment Libraries

Serves as a high-value starting material for medicinal chemistry programs targeting kinases, PARP, or other enzymes where the benzimidazole scaffold is a known pharmacophore. The fixed regiochemistry ensures that structure-activity relationship (SAR) data is reliable and unambiguous.

Scaffold for Novel Coordination Compounds and Materials

The defined orientation of the N-methylated imidazole ring and the C5-carboxylic acid group makes it a suitable ligand precursor for creating well-defined metal-organic frameworks (MOFs) or coordination complexes where predictable geometry is essential.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-1H-benzimidazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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